Bis(1,1-dimethylethyl)-[(4-cyano-3-fluorophenyl)methyl]imidodicarbonate
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Overview
Description
“Bis(1,1-dimethylethyl)-[(4-cyano-3-fluorophenyl)methyl]imidodicarbonate” is a chemical compound with the CAS Number: 308846-62-0. It has a molecular weight of 350.39 and its IUPAC name is di (tert-butyl) 4-cyano-3-fluorobenzylimidodicarbonate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H23FN2O4/c1-17(2,3)24-15(22)21(16(23)25-18(4,5)6)11-12-7-8-13(10-20)14(19)9-12/h7-9H,11H2,1-6H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
This compound is a white to yellow solid with a purity of 95%. It should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Polymerization
Synthesis and Characterization of Complex Compounds A series of dibromonickel complexes bearing sec-phenethyl groups were synthesized and characterized, demonstrating that the bis(1,1-dimethylethyl)-[(4-cyano-3-fluorophenyl)methyl]imidodicarbonate and related compounds can be integral in forming chiral ligands and complexes with specific geometric configurations. These compounds showed high catalytic activity in the polymerization of ethylene, indicating potential applications in nanosized dendritic polyethylene synthesis. The dendritic polyethylene produced could potentially become nano-targeted drug carriers after modification with water-soluble oligo(ethylene glycol) (Yuan et al., 2013).
Catalysis in Polymerization of Hydrocarbons α-Diimine nickel complexes containing bulky ortho-sec-phenethyl groups were used as precatalysts for the polymerization of trans-4-octene. These catalysts effectively conducted chain-walking polymerization, resulting in polymers with specific branching structures and high molecular weight. The study highlights the influence of ligand bulkiness and polymerization temperature on the branching structure of polymers (Wang et al., 2016).
Analytical and Material Applications
Photochromic and Fluorescence Properties Compounds like bis[(3,5-dimethyl-1-pyrazolyl)methyl]ethylamine were studied for their complexation in RhI cationic complexes, revealing insights into bonding modes and substitution effects. Such studies contribute to understanding the photophysical properties of materials, which can be crucial for developing new materials with specific optical and electronic applications (Mathieu et al., 2001).
Polymer Synthesis and Characterization New poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units were synthesized and characterized, offering potential applications due to their solubility in polar and less polar organic solvents, high thermal stability, and fluorescence properties. These materials could find applications in coatings and optoelectronic devices due to their smooth surfaces and thermal properties (Hamciuc et al., 2005).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(4-cyano-3-fluorophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O4/c1-17(2,3)24-15(22)21(16(23)25-18(4,5)6)11-12-7-8-13(10-20)14(19)9-12/h7-9H,11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGOYVJTJXKGNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=C(C=C1)C#N)F)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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